Cas no 1780839-34-0 (3-(2-chlorophenyl)-3,3-difluoropropanoic acid)

3-(2-Chlorophenyl)-3,3-difluoropropanoic acid is a fluorinated aromatic carboxylic acid derivative with potential applications in pharmaceutical and agrochemical synthesis. Its structure, featuring a 2-chlorophenyl group and difluoromethyl moiety, offers unique reactivity for constructing complex molecules, particularly in medicinal chemistry where fluorinated compounds are valued for their enhanced metabolic stability and bioavailability. The difluoropropanoic acid backbone provides a versatile intermediate for further functionalization, such as amide or ester formation. This compound is characterized by its high purity and consistent performance in synthetic routes, making it a reliable building block for research and industrial applications requiring precise fluorinated scaffolds.
3-(2-chlorophenyl)-3,3-difluoropropanoic acid structure
1780839-34-0 structure
Product name:3-(2-chlorophenyl)-3,3-difluoropropanoic acid
CAS No:1780839-34-0
MF:C9H7ClF2O2
Molecular Weight:220.600488901138
CID:5977441
PubChem ID:84686238

3-(2-chlorophenyl)-3,3-difluoropropanoic acid 化学的及び物理的性質

名前と識別子

    • 3-(2-chlorophenyl)-3,3-difluoropropanoic acid
    • 1780839-34-0
    • EN300-1938028
    • インチ: 1S/C9H7ClF2O2/c10-7-4-2-1-3-6(7)9(11,12)5-8(13)14/h1-4H,5H2,(H,13,14)
    • InChIKey: WRFIWPBVQPXAKI-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1C(CC(=O)O)(F)F

計算された属性

  • 精确分子量: 220.0102635g/mol
  • 同位素质量: 220.0102635g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 221
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.6
  • トポロジー分子極性表面積: 37.3Ų

3-(2-chlorophenyl)-3,3-difluoropropanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1938028-0.1g
3-(2-chlorophenyl)-3,3-difluoropropanoic acid
1780839-34-0
0.1g
$1320.0 2023-09-17
Enamine
EN300-1938028-0.25g
3-(2-chlorophenyl)-3,3-difluoropropanoic acid
1780839-34-0
0.25g
$1381.0 2023-09-17
Enamine
EN300-1938028-0.05g
3-(2-chlorophenyl)-3,3-difluoropropanoic acid
1780839-34-0
0.05g
$1261.0 2023-09-17
Enamine
EN300-1938028-5g
3-(2-chlorophenyl)-3,3-difluoropropanoic acid
1780839-34-0
5g
$4349.0 2023-09-17
Enamine
EN300-1938028-10.0g
3-(2-chlorophenyl)-3,3-difluoropropanoic acid
1780839-34-0
10g
$6450.0 2023-06-01
Enamine
EN300-1938028-0.5g
3-(2-chlorophenyl)-3,3-difluoropropanoic acid
1780839-34-0
0.5g
$1440.0 2023-09-17
Enamine
EN300-1938028-2.5g
3-(2-chlorophenyl)-3,3-difluoropropanoic acid
1780839-34-0
2.5g
$2940.0 2023-09-17
Enamine
EN300-1938028-10g
3-(2-chlorophenyl)-3,3-difluoropropanoic acid
1780839-34-0
10g
$6450.0 2023-09-17
Enamine
EN300-1938028-1.0g
3-(2-chlorophenyl)-3,3-difluoropropanoic acid
1780839-34-0
1g
$1500.0 2023-06-01
Enamine
EN300-1938028-5.0g
3-(2-chlorophenyl)-3,3-difluoropropanoic acid
1780839-34-0
5g
$4349.0 2023-06-01

3-(2-chlorophenyl)-3,3-difluoropropanoic acid 関連文献

3-(2-chlorophenyl)-3,3-difluoropropanoic acidに関する追加情報

Research Brief on 3-(2-Chlorophenyl)-3,3-difluoropropanoic Acid (CAS: 1780839-34-0): Recent Advances and Applications

3-(2-Chlorophenyl)-3,3-difluoropropanoic acid (CAS: 1780839-34-0) has recently emerged as a compound of significant interest in medicinal chemistry and pharmaceutical research. This fluorinated aromatic carboxylic acid derivative exhibits unique physicochemical properties due to the strategic incorporation of fluorine atoms and a chlorophenyl moiety, making it a valuable building block for drug discovery and development. Recent studies have explored its potential as a key intermediate in the synthesis of bioactive molecules targeting various disease pathways.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility as a precursor in developing novel GABAA receptor modulators. Researchers utilized 3-(2-chlorophenyl)-3,3-difluoropropanoic acid to synthesize a series of fluorinated analogs that showed improved blood-brain barrier penetration compared to non-fluorinated counterparts. The presence of the difluoromethyl group was found to significantly enhance metabolic stability while maintaining target affinity, addressing a common challenge in CNS drug development.

In the field of agrochemical research, a recent patent application (WO2023052145) highlighted the compound's role in creating next-generation herbicides. The difluoropropanoic acid moiety was incorporated into novel auxin-mimicking structures, demonstrating superior plant mobility and prolonged activity compared to traditional phenoxy herbicides. This application leverages the compound's unique balance of lipophilicity and acidity, which can be precisely tuned through modification of the chlorophenyl substituent.

Analytical chemistry advancements have also benefited from this compound, as evidenced by a 2024 Analytical Chemistry publication describing its use as a calibration standard for novel fluorine-19 NMR techniques. The well-defined chemical shifts of its fluorine atoms make it particularly useful for developing quantitative NMR methods in complex biological matrices, addressing the growing need for accurate fluorinated compound analysis in drug metabolism studies.

From a synthetic chemistry perspective, recent work in Organic Letters (2023, 25, 4560-4564) reported an improved catalytic asymmetric synthesis route for 3-(2-chlorophenyl)-3,3-difluoropropanoic acid. The new method employs a chiral palladium catalyst system that achieves >95% enantiomeric excess, a significant improvement over previous racemic syntheses. This advancement is particularly important as the stereochemistry of fluorinated compounds often critically influences their biological activity.

Ongoing research (as of Q2 2024) is exploring the compound's potential in radiopharmaceutical applications. Preliminary studies suggest that the fluorine-18 labeled version could serve as a PET tracer for imaging specific enzyme activities in oncology. The chlorophenyl group appears to provide optimal pharmacokinetics for tumor targeting, while the carboxylic acid functionality allows for straightforward conjugation to targeting vectors.

In conclusion, 3-(2-chlorophenyl)-3,3-difluoropropanoic acid (1780839-34-0) continues to demonstrate versatile applications across multiple research domains. Its unique structural features offer solutions to several contemporary challenges in drug development, from improving metabolic stability to enabling precise analytical measurements. As synthetic methodologies advance and our understanding of fluorine effects deepens, this compound is likely to play an increasingly important role in the design of next-generation therapeutic and diagnostic agents.

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